Cefpirome

Descripción general

Descripción

Cefpirome sulfato es un antibiótico cefalosporínico de cuarta generación. Es un antibiótico semisintético de amplio espectro que inhibe la síntesis de la pared celular bacteriana. This compound sulfato es altamente activo contra bacterias Gram-negativas, incluyendo Pseudomonas aeruginosa, y bacterias Gram-positivas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Cefpirome sulfato se sintetiza a través de una serie de reacciones químicas que involucran la formación de un anillo β-lactámico unido a un anillo dihidrotiazina. La síntesis implica el uso de varios reactivos y condiciones para lograr el producto deseado. Un método implica el uso de reacciones de microondas a diferentes niveles de potencia y duraciones, seguido de mezcla y filtración para obtener el producto final .

Métodos de Producción Industrial: La producción industrial de this compound sulfato involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso típicamente incluye pasos como reacción, filtración y purificación para obtener el producto final con una pureza superior al 99.9% .

Análisis De Reacciones Químicas

Tipos de Reacciones: Cefpirome sulfato experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para su estabilidad y efectividad como antibiótico.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound sulfato incluyen fosfato diácido de disodio dihidrato, ácido fosfórico, acetonitrilo y acetona. Las reacciones generalmente se llevan a cabo bajo condiciones controladas, como niveles de pH y temperaturas específicos .

Productos Principales Formados: Los productos principales formados a partir de las reacciones de this compound sulfato incluyen sus productos de degradación, que son farmacológicamente inactivos. Estos productos de degradación se forman bajo condiciones como estrés ácido, alcalino, foto y oxidativo .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Cefpirome exhibits potent antibacterial properties against a wide range of pathogens, making it particularly useful in treating nosocomial infections. Its efficacy is attributed to its stability against various beta-lactamases, which are enzymes produced by bacteria that confer resistance to other antibiotics. Notably, this compound is effective against:

- Enterobacteriaceae : Including Escherichia coli and Klebsiella pneumoniae.

- Staphylococcus aureus : Methicillin-susceptible strains.

- Streptococcus pneumoniae : Effective regardless of penicillin susceptibility.

Clinical Efficacy

Clinical studies have demonstrated this compound's effectiveness in treating severe infections such as pneumonia, urinary tract infections, and sepsis. A randomized phase II study showed that intravenous administration of this compound (1g or 2g twice daily) resulted in high clinical response rates (94% for 1g and 95% for 2g) with comparable bacteriological efficacy .

Comparison with Other Antibiotics

This compound has been compared with other cephalosporins, such as ceftazidime, in various studies. For instance, one study involving patients with sepsis indicated similar clinical response rates between this compound and ceftazidime (94% for both), but this compound showed a higher bacteriological eradication rate in certain cases .

Pharmacokinetics

The pharmacokinetic profile of this compound supports its clinical applications. It is administered intravenously due to its poor oral bioavailability. Key pharmacokinetic parameters include:

- Half-life : Approximately 2 hours.

- Volume of distribution : Indicates good tissue penetration.

- Elimination : Primarily through renal pathways.

A study highlighted that this compound treatment led to a significant increase in serum creatinine levels compared to cefepime, indicating potential renal implications .

Severe Sepsis Treatment

In a prospective study involving 276 hospitalized patients suffering from severe infections (including complicated urinary tract infections and pneumonia), this compound was found to be well-tolerated and effective. The overall clinical response was 94%, highlighting its utility in critical care settings .

Neutropenic Patients

This compound has also been evaluated in neutropenic patients, who are at high risk for severe bacterial infections due to compromised immune systems. In these cases, this compound demonstrated comparable efficacy to other antibiotics, making it a valuable option for this vulnerable population .

Side Effects and Safety Profile

While generally well-tolerated, this compound can cause side effects such as:

- Diarrhea

- Nausea

- Injection site pain

- Potential renal impairment (noted particularly in patients with pre-existing conditions)

Most adverse events are self-limiting and resolve upon discontinuation of therapy .

Mecanismo De Acción

Cefpirome sulfato ejerce sus efectos uniéndose a proteínas de unión a penicilina (PBP) involucradas en la fase final de la síntesis de peptidoglicano en las paredes celulares bacterianas. Esta unión inhibe el paso de transpeptidación de la síntesis de peptidoglicano, lo que lleva a la inhibición de la biosíntesis de la pared celular y finalmente causa la muerte de las células bacterianas .

Comparación Con Compuestos Similares

Cefpirome sulfato es único entre las cefalosporinas debido a su actividad de amplio espectro y alta efectividad contra bacterias tanto Gram-negativas como Gram-positivas. Los compuestos similares incluyen otras cefalosporinas de cuarta generación como cefepime y cefquinome. Estos compuestos comparten mecanismos de acción similares pero pueden diferir en su espectro de actividad y propiedades farmacocinéticas .

Lista de Compuestos Similares:- Cefepime

- Cefquinome

- Cefpiroma

- Cefpiromum

Actividad Biológica

Cefpirome is a fourth-generation cephalosporin antibiotic, primarily utilized for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative pathogens. It is particularly noted for its effectiveness in treating hospital-acquired infections and is administered parenterally. This article delves into the biological activity of this compound, examining its antimicrobial efficacy, pharmacokinetics, and clinical applications, supported by relevant case studies and research findings.

Antimicrobial Activity

This compound exhibits a robust antimicrobial profile, maintaining its effectiveness since its introduction in 1984. It has been shown to possess a wider spectrum of activity against contemporary aerobic pathogens compared to other third-generation cephalosporins. Key findings regarding its antimicrobial activity include:

- Gram-Negative Bacteria : In a study involving 6,000 clinical isolates, this compound demonstrated the lowest minimum inhibitory concentrations (MIC50s) against Enterobacteriaceae, outperforming other cephalosporins like cefotaxime and ceftazidime .

- Gram-Positive Bacteria : this compound was found to be highly effective against various Gram-positive cocci, including methicillin-susceptible Staphylococcus aureus . However, it showed uniform resistance against Staphylococcus haemolyticus.

- Resistance Mechanisms : this compound is stable against most plasmid- and chromosome-mediated beta-lactamases, except for extended-spectrum beta-lactamases (ESBLs) produced by SHV enzymes .

Comparative Antimicrobial Efficacy

| Pathogen Type | This compound Activity | Comparison with Other Cephalosporins |

|---|---|---|

| Enterobacteriaceae | Lowest MIC50 | Superior to cefotaxime and ceftazidime |

| Gram-Positive Cocci | Effective | Comparable to third-generation agents |

| Non-enteric Gram-Negative | Moderate | Similar to cefoperazone; less than ceftazidime |

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its rapid absorption and elimination primarily via renal pathways. Notable pharmacokinetic properties include:

- Absorption and Distribution : this compound achieves peak plasma concentrations shortly after intravenous administration. Approximately 80% of the administered dose is excreted unchanged in urine .

- Elimination Half-life : The elimination half-life is approximately 2 hours, necessitating multiple daily doses for sustained therapeutic levels .

- Renal Clearance : The drug's clearance is closely related to creatinine clearance, indicating that renal function significantly impacts dosing regimens in patients with varying degrees of renal impairment .

Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | Rapidly achieved post-injection |

| Elimination Half-life | ~2 hours |

| Renal Clearance | ~80% unchanged excretion in urine |

Clinical Applications

This compound has been utilized effectively in various clinical settings, particularly for treating severe infections. Its efficacy has been demonstrated in several case studies:

- Severe Infections : A clinical trial compared this compound (2g twice daily) with ceftazidime (2g three times daily) in hospitalized patients with moderate to severe infections. The results indicated comparable clinical response and bacteriological eradication rates between the two antibiotics .

- Febrile Neutropenia : In cases of febrile neutropenia, this compound showed superior bacterial eradication rates compared to ceftazidime, highlighting its potential advantage in immunocompromised patients .

Case Study Summary

| Study Focus | Findings |

|---|---|

| Moderate to Severe Infections | Comparable efficacy to ceftazidime |

| Febrile Neutropenia | Higher bacterial eradication rates |

Propiedades

Número CAS |

84957-29-9 |

|---|---|

Fórmula molecular |

C22H22N6O5S2 |

Peso molecular |

514.6 g/mol |

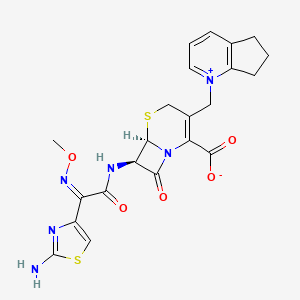

Nombre IUPAC |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H22N6O5S2/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32)/b26-15+/t16-,20-/m1/s1 |

Clave InChI |

DKOQGJHPHLTOJR-PUIFZAHNSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-] |

SMILES isomérico |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-] |

SMILES canónico |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-] |

Apariencia |

Solid powder |

Key on ui other cas no. |

84957-29-9 |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate cefpirome cefpirome sulfate Cefrom HR 810 HR-810 Metran |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.